Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is a chemical compound with the molecular formula C13H16Cl2N2O4S and a molecular weight of 367.24 g/mol. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a dichlorophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Chemical Reactions Analysis
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The piperazine ring provides structural rigidity, enhancing the binding affinity to the target molecules .
Comparison with Similar Compounds
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.
4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound contains a pyrimidine ring instead of a piperazine ring, resulting in different reactivity and applications.
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine: This compound has a pyrimidine scaffold and exhibits different biological activities compared to the piperazine derivative.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJYWNYRLCDKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.